molecular formula C7H12KNO3 B2510607 potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate CAS No. 1909294-42-3

potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate

Cat. No.: B2510607
CAS No.: 1909294-42-3
M. Wt: 197.275
InChI Key: SXQGWJIKCKDMEA-GEMLJDPKSA-M
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Description

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a carboxylate group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents on the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

    Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Potassium (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Potassium (2S,4S)-4-ethoxy-1-methylpyrrolidine-2-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

potassium;(2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.K/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQGWJIKCKDMEA-GEMLJDPKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)[O-])OC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)[O-])OC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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